3-Amino-4-bromobenzisoxazole is a heterocyclic compound that belongs to the class of benzisoxazoles, which are known for their diverse biological activities. This compound features both amino and bromine functional groups, contributing to its potential applications in medicinal chemistry and organic synthesis. The presence of the amino group enhances its reactivity, while the bromine atom can facilitate various substitution reactions.
This compound can be classified under organic compounds and specifically as a benzisoxazole derivative. Benzisoxazoles are characterized by a fused benzene and isoxazole ring system, making them significant in pharmaceutical chemistry due to their varied biological activities. The compound's structural formula can be denoted as C_7H_6BrN_2O, indicating it contains seven carbon atoms, six hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom.
The synthesis of 3-amino-4-bromobenzisoxazole typically involves several key steps:
Recent advancements in synthetic methodologies have been reported, highlighting the use of microwave-assisted reactions and other modern techniques to enhance yield and reduce reaction times .
3-Amino-4-bromobenzisoxazole is involved in several chemical reactions due to its functional groups:
These reactions are crucial for developing complex molecules in pharmaceutical chemistry .
The mechanism of action for compounds like 3-amino-4-bromobenzisoxazole generally involves interaction with biological targets such as enzymes or receptors. The amino group may facilitate hydrogen bonding with active sites on proteins, while the bromine substituent can enhance lipophilicity, aiding in membrane permeability.
Research has shown that derivatives of benzisoxazoles exhibit anti-inflammatory, anti-tumor, and antimicrobial activities. These effects are often mediated through inhibition of specific enzymes or modulation of signaling pathways related to disease processes .
These properties suggest that 3-amino-4-bromobenzisoxazole can be handled safely under standard laboratory conditions .
3-Amino-4-bromobenzisoxazole has several promising applications:
The benzisoxazole core—a fused bicyclic system combining benzene and isoxazole rings—exhibits distinct dipole moments (≈2.5 Debye) due to the polarized N–O bond, enhancing interactions with protein targets through dipole-dipole alignment and π-stacking [1] [7]. This scaffold demonstrates remarkable metabolic stability compared to non-fused heterocycles, as the annulation reduces ring oxidation susceptibility while maintaining aromatic character across both rings. The isoxazole’s weak basicity (pKa ≈ -3 to 0) minimizes protonation-dependent pharmacokinetic variability, a significant advantage in CNS drug development [4] [7].
Table 1: Therapeutic Drugs Featuring the Benzisoxazole Scaffold
Drug Name | Therapeutic Application | Key Structural Features |
---|---|---|
Zonisamide | Anticonvulsant | 3-Sulfamoylmethyl substitution |
Risperidone | Antipsychotic | 4-Piperidinyl extension |
Parecoxib | COX-2 Inhibitor | 4-(4-Methylphenyl) modification |
3-Amino-4-bromobenzisoxazole | Multitarget lead | Halogen-bond donor + H-bond acceptor |
Benzisoxazole’s conformational rigidity enables precise spatial positioning of pharmacophoric elements. This is exemplified in kinase inhibitors where the scaffold orients hinge-binding motifs in BRD4 proteins, with 3-amino-4-bromobenzisoxazole derivatives showing sub-µM IC50 values due to optimal halogen bonding with carbonyl oxygens [5]. Synthetic accessibility further elevates its utility: modern routes employ photochemical N–O bond-forming cyclizations of 2-azidobenzoic acids under base mediation (yields ≈75%), or transition-metal-free solid-phase sequences permitting rapid diversification [6] [8] [10].
The bromine atom at C4 serves as a versatile bioisostere, contributing to target affinity through three primary mechanisms:
Concurrently, the C3-amino group introduces hydrogen-bonding capacity critical for:
Table 2: Bioactivity Modulation Through Substituent Effects
Structural Feature | Physicochemical Impact | Biological Consequence |
---|---|---|
C4-Bromine | ↑Lipophilicity (ClogP +0.7) | Enhanced Gram-positive penetration |
Halogen bond σ-hole (VS,max ≈35 kcal/mol) | Selective kinase inhibition (BRD4 IC50 <1 µM) | |
C3-Amino | H-bond donation (pKa ≈4.5) | AChE PAS/CAS dual-site binding (IC50 ↓90%) |
Tautomerism (ΔG ≈2.1 kcal/mol) | Electrophilic reactivity vs. thiol nucleophiles | |
Combined effects | Dipole vector realignment | Cooperative 5-HT4R agonism / AChE inhibition (Ki <10 nM) |
Structure-activity relationship (SAR) studies reveal electronic synergism: electron-withdrawing bromine amplifies the amino group’s H-bond donor strength by 20-30% via resonance suppression, while the amino group mitigates bromine’s deactivating effect on ring electrophilicity. In antimicrobial benzisoxazole-imidazothiadiazole hybrids, this combination yielded MIC values of 1.25-1.75 µg/mL against resistant strains, outperforming ampicillin by 20-fold [1].
When benchmarked against other privileged scaffolds, 3-amino-4-bromobenzisoxazole exhibits distinct pharmacokinetic advantages and targeting versatility:
Versus Indoles: While indoles excel in CNS penetration due to high log D values, benzisoxazoles demonstrate superior metabolic stability. The N–O bond impedes CYP450-mediated oxidation (t1/2 >120 min vs. <30 min for indoles), reducing first-pass clearance [1] [7]. Additionally, benzisoxazole’s lower basicity minimizes hERG liability (IC50 >30 µM versus typical indole’s ≈10 µM).
Versus Pyridines: Benzisoxazole avoids pyridine N-oxide formation—a common metabolic detoxification pathway—while maintaining similar π-deficient character for cation-π interactions. In AChE inhibitors, 3-amino-4-bromobenzisoxazole derivatives show 3-fold greater PAS affinity than analogous pyridines due to optimal dipole alignment with Trp286 [4].
Versus Benzimidazoles: The reduced basicity (predicted pKa -1.2 vs. benzimidazole’s 5.6) prevents pH-dependent solubility, ensuring consistent oral bioavailability. Bromine’s ortho-directing effect also facilitates selective C-H functionalization, unlike benzimidazole’s ambiguous reactivity [8].
Table 3: Pharmacophore Benchmarking Against Privileged Scaffolds
Parameter | 3-Amino-4-bromobenzisoxazole | Indole | Pyridine | Benzimidazole |
---|---|---|---|---|
π-Deficient Character | Moderate (N–O dipole) | Low | High | Moderate |
Metabolic Stability t1/2 | >120 min | <30 min | ≈60 min | ≈45 min |
H-Bond Acceptor Capacity | 2 Sites (O, N) | 1 Site (N) | 1 Site (N) | 2 Sites (N1, N3) |
Halogen Bonding Utility | High (Br σ-hole) | Moderate | Low | Moderate |
Synthetic Diversification | Ortho-directing Br | Electrophilic C2 | Nucleophilic C4 | Ambivalent |
The scaffold’s electrostatic complementarity with protein targets is uniquely enhanced by substituent interplay. In 5-HT4R agonists, the amino group’s H-bond donation combined with bromine-induced dipole amplification achieved Ki ≈9.6 nM—surpassing analogous benzothiophenes by 5-fold [4]. Similarly, trifluoromethyl analogs exhibit diminished activity due to excessive electron withdrawal, confirming the balanced electronics of the bromo-amino combination [1].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3